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2-Nitrobiphenyl

Cat. No.: B167123
CAS No.: 86-00-0
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry Research

2-Nitrobiphenyl plays a crucial role as an intermediate and precursor in organic synthesis, contributing to the creation of various complex molecules. Its utility extends to the production of pharmaceuticals, dyes, and pigments. atamanchemicals.comfishersci.nl

Organic Synthesis Applications: The synthesis of this compound itself can be achieved through several methods. A common approach involves the nitration of biphenyl (B1667301) using a mixture of nitric acid and sulfuric acid. atamanchemicals.com More advanced synthetic routes include palladium-catalyzed Suzuki cross-coupling reactions, where substrates like 1-iodo-2-nitrobenzene (B31338) or 1-chloro-2-nitrobenzene (B146284) react with phenylboronic acid. These reactions often utilize catalysts such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) under conditions like microwave heating. nih.govfishersci.ca Another method is the Ullmann reaction, which involves the reaction of 2-nitrobenzene nitro-diazonium fluoroborates with chlorobenzene, catalyzed by copper powder, yielding this compound with high purity and yield. fishersci.no

This compound derivatives are also key in the synthesis of other important organic compounds. For instance, they are precursors for carbazoles through reductive cyclization reactions, often employing triphenylphosphine (B44618) as a reductant. This method, a modification of the Cadogan reaction, offers advantages such as increased substrate scope and precise regiocontrol. wikipedia.orgfishersci.fi Furthermore, this compound can be hydrogenated to produce 2-aminobiphenyl (B1664054), another valuable organic compound. fishersci.se Its derivatives are also used in the synthesis of agricultural chemicals, such as the fungicide Boscalid. fishersci.cafishersci.bewikipedia.org

Table 1: Selected Synthesis Methods of this compound and its Derivatives

MethodReactantsCatalyst/ConditionsProduct/Application
NitrationBiphenylNitric acid, Sulfuric acidThis compound
Suzuki Cross-Coupling1-Iodo-2-nitrobenzene or 1-Chloro-2-nitrobenzene, Phenylboronic acidPd(II) acetate or Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, Microwave heatingThis compound
Ullmann Reaction2-Nitrobenzene NITRODIAZONIUM FLUOROBORATE, ChlorobenzeneCopper powderThis compound
Reductive CyclizationThis compound derivativesTriphenylphosphineCarbazoles
HydrogenationThis compound(Not specified in provided text)2-Aminobiphenyl

Medicinal Chemistry Research: In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmaceuticals. atamanchemicals.com Its derivatives, particularly carbazoles, are of significant interest due to their diverse biological properties and their presence in numerous natural products and active pharmaceutical ingredients. fishersci.fifishersci.be Research indicates that carbazole (B46965) derivatives exhibit activities against cancer and cardiovascular disorders, and possess antioxidant, antidiabetic, antimitotic, and antimicrobial properties. fishersci.fi Some nitrobiphenyls, including this compound, have also been investigated as potential occupational carcinogens, highlighting their relevance in understanding the toxicological profiles of related compounds in drug development. fishersci.se

Relevance in Environmental Science and Toxicology Studies

This compound is recognized for its environmental impact and has been a subject of toxicology studies. It is classified as a hazardous substance by the United States Environmental Protection Agency (EPA) due to its toxicity to microorganisms and aquatic organisms. atamanchemicals.com This classification underscores concerns regarding its potential effects on ecosystems if released into the environment. atamanchemicals.com

Environmental Science: Research has focused on understanding the fate and degradation of this compound in the environment. Studies have shown that the solubility and biodegradation of this compound can be enhanced by β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HPCD) and carboxymethyl-β-cyclodextrin (CMCD). This enhancement facilitates its breakdown by microorganisms like Acinetobacter sp. americanelements.comfishersci.ca Furthermore, the oxidation potential of certain methanotrophic bacteria, such as type II groundwater methanotroph strain CSC1, has been studied in the presence of this compound. While this strain showed faster degradation rates for most ortho-substituted biphenyls, the rates for this compound were comparatively slower. fishersci.ca

Table 2: Biodegradation Studies of this compound

Enhancing Agent/OrganismEffect on this compoundReference
β-Cyclodextrins and derivatives (HPCD, CMCD)Enhanced solubility and biodegradation by Acinetobacter sp. americanelements.comfishersci.ca
Type II methanotroph strain CSC1Oxidation observed, but at slower rates compared to other ortho-substituted biphenyls fishersci.ca

Toxicology Studies: In toxicology, this compound serves as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds. atamanchemicals.com It has been identified as a potential occupational carcinogen, emphasizing the need for careful handling and exposure control in industrial and research settings. fishersci.sefishersci.se Its demonstrated toxicity to various microorganisms and aquatic organisms further highlights its hazardous nature and the importance of environmental regulations concerning its presence. atamanchemicals.com

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H9NO2
Molecular Weight211.21 g/mol
AppearancePale yellow crystalline solid
Melting Point36-40°C
Density1.23 g/cm3
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble (e.g., ethanol (B145695), chloroform, cyclohexane, methanol (B129727), acetone, dimethylformamide, tetrahydrofurfuryl alcohol)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-phenylbenzene
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InChI

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
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Molecular Formula

C12H9NO2
Record name 2-NITRO-1,1'-BIPHENYL
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DSSTOX Substance ID

DTXSID9025746
Record name 2-Nitro-1,1'-biphenyl
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Molecular Weight

199.20 g/mol
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Physical Description

Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
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Boiling Point

608 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.203 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2 mmHg at 284 °F (NTP, 1992)
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CAS No.

86-00-0
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Melting Point

97 to 100 °F (NTP, 1992)
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Advanced Synthetic Methodologies for 2 Nitrobiphenyl and Its Derivatives

Nitration Processes and Regioselectivity Studies of Biphenyl (B1667301)

Nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. For biphenyl, which consists of two connected benzene (B151609) rings, the process involves electrophilic aromatic substitution. The nitration of biphenyl typically utilizes a nitrating mixture, commonly composed of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). Sulfuric acid plays a crucial role by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which then attacks the biphenyl molecule. vaia.com

Ortho-Para Directing Effects and Mono-Nitration Selectivity

In the mononitration of biphenyl, the nitronium ion preferentially attacks the ortho and para positions relative to the inter-ring bond. chegg.com This regioselectivity is influenced by the directing effects of the phenyl group. The phenyl group, while generally considered a weak activating group in electrophilic aromatic substitution due to resonance stabilization of the intermediate carbocation, directs substitution primarily to the ortho and para positions. chegg.com Meta-nitrobiphenyl is generally not formed during mononitration. chegg.com

The ratio of ortho-nitrobiphenyl to para-nitrobiphenyl can vary significantly depending on the reaction conditions, including the nitrating medium. For instance, nitration in acetic anhydride (B1165640) can result in a higher ortho:para ratio compared to other media like acetic acid. rsc.org The regioselectivity in the nitration of biphenyl derivatives is also influenced by the position and type of substituents already present on the biphenyl rings. koreascience.kr For example, in the presence of molecular oxygen and zeolite La-β, mononitration of biphenyl with liquid nitrogen dioxide at 20 °C yields mononitrobiphenyl with a 2-nitrobiphenyl:4-nitrobiphenyl (B1678912) isomer ratio of 0.34. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for constructing carbon-carbon bonds, offering efficient routes to complex organic molecules like this compound. These reactions are highly valued for their broad substrate scope and functional group tolerance. acs.org

Suzuki Cross-Coupling for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction, involving the coupling of an aryl halide (or pseudohalide) with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base, is a prominent method for synthesizing biphenyl derivatives, including this compound. researchgate.netderpharmachemica.comgre.ac.ukbeilstein-journals.org This reaction is a highly efficient strategy for forming unsymmetrical biaryl compounds. beilstein-journals.org

For the synthesis of this compound, common precursors include 1-iodo-2-nitrobenzene (B31338) or 1-chloro-2-nitrobenzene (B146284) as the aryl halide component, and phenylboronic acid as the organoboron coupling partner. researchgate.netresearchgate.netsemanticscholar.org

Substrate Scope and Functional Group Tolerance in Suzuki Reactions

Suzuki cross-coupling reactions are known for their wide substrate scope and excellent functional group tolerance, making them highly adaptable for synthesizing diverse this compound derivatives. acs.orgresearchgate.netderpharmachemica.comresearchgate.net This allows for the incorporation of various substituents on either of the two aromatic rings of the biphenyl system. researchgate.net For example, the method can tolerate a range of functional groups, enabling the synthesis of complex substituted 2-nitrobiphenyls. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

Optimization of reaction conditions is critical for achieving high yields and selectivities in Suzuki cross-coupling reactions for this compound synthesis. Key parameters include the choice of palladium catalyst, base, solvent system, and temperature. semanticscholar.orgfishersci.sefishersci.se

Catalyst: Readily available and inexpensive palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or palladium(II) acetate (B1210297) (Pd(OAc)2) are commonly employed. researchgate.netresearchgate.netsemanticscholar.org

Base: Bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are typically used to promote the transmetalation step. researchgate.netsemanticscholar.org

Solvent Systems: A mixture of methanol (B129727) (MeOH) and water (e.g., 4:1 ratio) has been found to be an efficient reaction medium. researchgate.netresearchgate.net Other solvent systems, such as toluene (B28343) or acetic acid, can also be used, with the choice of solvent potentially influencing the reaction rate and yield. derpharmachemica.comsemanticscholar.org

Temperature and Heating: Microwave heating can significantly accelerate the reaction rate, leading to good outcomes. researchgate.netresearchgate.net Room temperature conditions have also been explored, particularly with advanced catalyst systems, which can improve functional group tolerance and reduce reaction times. rsc.org

For example, a method for the Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid achieved excellent yields and selectivities using Pd(PPh3)4 as the catalyst, sodium carbonate as the base, and a methanol/water mixture (4:1) under microwave heating. researchgate.netresearchgate.net

Table 1: Representative Suzuki Coupling Conditions for this compound Synthesis

Reactant 1Reactant 2CatalystBaseSolvent SystemHeating MethodYield (%)Reference
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh3)4Sodium CarbonateMeOH/Water (4:1)MicrowaveExcellent researchgate.netresearchgate.net
1-Iodo-2-nitrobenzenePhenylboronic acidPalladium(II) AcetatePotassium Carbonate-Not SpecifiedVariable semanticscholar.org
2-BromonitrobenzenePhenylboronic acidPd(PPh3)3Potassium CarbonateTolueneReflux85 derpharmachemica.com

Reaction Mechanisms and Transformational Chemistry of 2 Nitrobiphenyl

Reductive Cyclization to Carbazoles: The Cadogan Reaction and Beyond

The reductive cyclization of 2-nitrobiphenyl derivatives is a cornerstone for carbazole (B46965) synthesis. derpharmachemica.com This transformation is classically achieved by heating the nitroaromatic compound with a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine (B44618). mdpi.comchemicalbook.com The reaction proceeds through the deoxygenation of the nitro group, which generates a reactive intermediate that undergoes intramolecular C-H insertion to form the stable carbazole ring system. chemicalbook.comrsc.org While stoichiometric amounts of phosphorus reagents were traditionally used, modern advancements have led to the development of catalytic versions, broadening the reaction's applicability and efficiency. nih.govorgsyn.org

The deoxygenation of the nitro group in this compound by organophosphorus compounds is the critical step that initiates the cyclization cascade. This process can be mediated by various phosphorus(III) reagents and can proceed through either stoichiometric or catalytic pathways. acs.orgmit.edu The mechanism involves a two-fold deoxygenation of the nitro group to generate the key reactive species responsible for the subsequent intramolecular C-N bond formation. mit.edunih.gov

Triphenylphosphine (PPh₃) is a widely utilized reagent for the reductive cyclization of 2-nitrobiphenyls to carbazoles in a modified Cadogan reaction. acs.orgresearchgate.netscribd.com In this process, a slight excess of triphenylphosphine is used to effect the reductive deoxygenation of the nitro group. acs.orgresearchgate.net The reaction's efficiency is often dependent on temperature, with higher-boiling solvents generally providing better yields. acs.orgacs.org The use of triphenylphosphine offers a straightforward and convenient method that is tolerant of a wide array of functional groups, producing carbazoles cleanly without significant side products. acs.orgacs.org The primary byproduct of this reaction is triphenylphosphine oxide (Ph₃P=O), which can be easily separated from the desired carbazole product. acs.org In some methodologies, the reaction of this compound with triphenylphosphine is catalyzed by a dioxomolybdenum(VI) complex, which is proposed to first catalyze the reduction of the nitro group to a nitroso intermediate, which is then further deoxygenated by the triphenylphosphine to generate the cyclizing nitrene species. umich.edu

A significant advance in the Cadogan reaction is the development of a catalytic system based on a P(III)/P(V)=O redox cycle. nih.govorgsyn.org This approach utilizes a substoichiometric amount of an organophosphorus catalyst, often a strained small-ring phosphacycle like 1,2,2,3,4,4-hexamethylphosphetane, in the presence of a terminal reductant, such as a hydrosilane (e.g., phenylsilane). nih.govacs.orgnih.gov The catalytic cycle involves the P(III) phosphine (B1218219) deoxygenating the this compound, which oxidizes the catalyst to a P(V) phosphine oxide. nih.gov The terminal reductant then reduces the phosphine oxide back to the active P(III) state, closing the catalytic loop. nih.govnih.gov

In situ monitoring studies have shown that the P(III) phosphine is the resting state of the catalyst. nih.govnih.govresearchgate.net The turnover-limiting step in this catalytic cycle is the initial deoxygenation of the nitro substrate by the P(III) catalyst. nih.govacs.org DFT modeling suggests this occurs via a (3+1) cheletropic addition between the phosphine and the nitro group to form an unstable pentacoordinate dioxazaphosphetane intermediate. nih.govacs.orgnih.gov This catalytic method provides a practical and scalable route to carbazoles under homogeneous conditions. nih.govnih.gov

Catalyst System ComponentRole in the Catalytic CycleSupporting Evidence
Phosphetane (B12648431) (P(III))Active catalyst; deoxygenates nitro/nitroso group; resting state of the cycle. nih.govnih.govKinetic studies, in situ NMR monitoring. nih.gov
This compoundSubstrate, undergoes two-fold deoxygenation. mit.eduProduct analysis. acs.org
Hydrosilane (e.g., Phenylsilane)Terminal reductant; regenerates P(III) catalyst from P(V)=O oxide. nih.govKinetic studies (zero-order dependence). nih.govacs.org
Phosphetane Oxide (P(V)=O)Oxidized form of the catalyst. nih.govIn situ NMR monitoring, mechanistic studies. nih.gov

Mechanistic studies have provided substantial evidence for the involvement of distinct intermediates during the deoxygenation process. It is well-established that 2-nitrosobiphenyl is the initial product of the first deoxygenation of this compound and serves as a key intermediate en route to carbazole. nih.govnih.govnih.gov Control experiments confirm that 2-nitrosobiphenyl can be converted to carbazole under the same catalytic conditions. nih.gov

Following the formation of the nitrosoarene, it reacts with a second equivalent of the P(III) reagent. nih.gov Computational and spectroscopic investigations have identified a subsequent, highly reactive intermediate: an oxazaphosphirane. nih.govnih.gov This three-membered ring structure results from a (2+1) cycloaddition of the phosphine to the nitrogen-oxygen double bond of the 2-nitrosobiphenyl. nih.govacs.orgnih.govresearchgate.net This oxazaphosphirane is considered a critical branching point; its decomposition leads to the formation of the carbazole product through the extrusion of phosphine oxide. nih.govnih.govacs.org Spectroscopic evidence for an adduct of a tricoordinate phosphorus compound and a nitrosoarene has been obtained, supporting its role as the immediate precursor to the C-H amination step. nih.gov

The final step of the carbazole formation is an intramolecular C-H insertion. This is believed to proceed via a highly reactive arylnitrene or a "nitrenoid" species. mit.eduumich.edunih.gov This species is generated upon the decomposition of the oxazaphosphirane intermediate, which involves the loss of phosphine oxide. nih.govacs.orgnih.govnih.gov The resulting electron-deficient nitrene on the biphenyl (B1667301) scaffold rapidly inserts into the proximal C-H bond of the adjacent phenyl ring to form the thermodynamically stable five-membered pyrrole (B145914) ring of carbazole. chemicalbook.commit.edunih.gov

Kinetic studies on the catalytic reductive cyclization of this compound have provided deeper insight into the reaction mechanism. For the catalytic conversion using a phosphetane catalyst and phenylsilane (B129415) reductant, the reaction was found to be first order in both the this compound substrate and the catalyst, and zero order in the phenylsilane reductant. nih.govacs.orgnih.govmit.edu This confirms that the initial deoxygenation of the nitro group is the turnover-limiting step and that the reduction of the phosphine oxide byproduct is fast. nih.gov

The influence of electronic effects on the reaction rate has been quantified through Hammett studies. The cyclization of 5-substituted 2-nitrobiphenyls is accelerated by electron-withdrawing groups on the nitrated ring. nih.govacs.orgnih.gov This observation is reflected in a positive Hammett ρ value.

StudyReaction SystemHammett ρ ValueInterpretation
Radosevich, et al. nih.govacs.orgnih.govCatalytic cyclization of 5-substituted 2-nitrobiphenyls with a phosphetane catalyst.+1.5Accelerated by electron-withdrawing substituents, consistent with the buildup of negative charge on the nitro group in the rate-determining step. nih.govresearchgate.netresearchgate.net
Anonymous, et al. Visible-light-driven Cadogan cyclization of 5-substituted 2-nitrobiphenyls.+1.075Reaction is favored by electron-withdrawing groups, supporting a mechanism where nucleophilic attack on the nitro group is important.

This positive ρ value supports a mechanism where negative charge accumulates on the nitro-substituted ring in the transition state of the rate-limiting step, which is consistent with the proposed (3+1) cheletropic addition of the nucleophilic phosphine to the electrophilic nitro group. nih.govacs.orgnih.govmit.edu

Investigation of Oxazaphosphirane and Nitrosoarene Intermediates

Temperature and Solvent Dependence in Cyclization Processes

The reductive cyclization of this compound to form carbazole is significantly influenced by both temperature and the choice of solvent. Research has shown a clear temperature dependence on the extent of conversion, with solvents that have higher boiling points generally leading to higher yields of carbazole. researchgate.netacs.orgnih.gov

For instance, in the triphenylphosphine-mediated reductive cyclization, the reaction's success is closely tied to the boiling point of the solvent used. researchgate.net When comparing different solvents, it was observed that temperature appeared to be the most critical factor. acs.org The use of o-dichlorobenzene (o-DCB) at its reflux temperature of 180°C provides good results. scite.ai In contrast, reactions conducted in lower-boiling solvents like N,N-dimethylformamide (DMF) at 152°C resulted in only moderate conversion, with a significant amount of this compound remaining even after extended reaction times. acs.org

A study optimizing the palladium-catalyzed reductive cyclization of this compound highlighted the impact of solvent polarity. unimi.it While polar solvents are generally effective for such reactions, protic solvents like methanol (B129727) are not suitable as they can lead to the formation of carbamates and ureas as byproducts. unimi.it A switch from acetonitrile (B52724) to DMF, which has a higher boiling point, nearly doubled the selectivity for carbazole and resulted in almost complete conversion of the starting material. unimi.it

These findings underscore the critical role of selecting an appropriate high-boiling solvent to achieve efficient cyclization of this compound to carbazole.

Table 1: Effect of Solvent on the Reductive Cyclization of this compound

Solvent Boiling Point (°C) Conversion/Selectivity Reference
o-Dichlorobenzene 180 High Yield scite.ai
N,N-Dimethylformamide 153 66.0% Carbazole Selectivity unimi.it
Acetonitrile 82 35.3% Carbazole Selectivity unimi.it

Intermolecular Reductive C-N Coupling Reactions

The intermolecular reductive C-N coupling of nitroarenes, including this compound, with boronic acids can be effectively catalyzed by redox-active main-group catalysts, offering an alternative to traditional transition-metal-based methods. researchgate.netacs.orgnih.gov One such system involves an organophosphorus P(III)/P(V)=O redox catalyst, specifically 1,2,2,3,4,4-hexamethylphosphetane P-oxide, in conjunction with a hydrosilane as the terminal reductant. acs.orgresearchgate.netmit.edu This methodology facilitates the formation of N-arylamines from nitroarenes and boronic acids. acs.org

The catalytic cycle involves the reduction of the P(V)=O species to the active P(III) catalyst. researchgate.netnih.gov Spectroscopic studies have shown that the P(III) phosphetane is the resting state of the catalyst and that its reduction from the P-oxide is kinetically fast. researchgate.netacs.org The reaction is sensitive to the solvent's dielectric properties, with moderately polar solvents like cyclopentyl methyl ether (CPME) proving to be optimal. researchgate.netacs.org This main-group-catalyzed approach is notable for its unique chemoselectivity and functional group tolerance. acs.org

The mechanism of the P(III)/P(V)=O-catalyzed reductive C-N coupling involves a two-stage deoxygenation sequence. researchgate.netacs.orgnih.gov The initial deoxygenation is the rate-determining step and proceeds through a (3+1) cheletropic addition between the nitroarene substrate and the P(III) phosphetane catalyst. researchgate.netacs.orgnih.gov This step highlights the biphilic nature of the phosphetane catalyst. researchgate.netnih.gov

Following the first deoxygenation, which forms a nitrosoarene intermediate, a second deoxygenation event occurs. nih.gov While this second stage is not kinetically visible, it is the critical step for C-N bond formation. researchgate.netnih.gov It is proposed that an oxazaphosphirane intermediate is formed, which is then diverted from dissociating into an arylnitrene. Instead, it undergoes a heterolytic ring-opening with the arylboronic acid. researchgate.netnih.gov The resulting dipolar intermediate then evolves through a 1,2-migration of the organoboron group to the nitrogen atom, leading to the displacement of the P(V)=O catalyst and the formation of the C-N coupled product after hydrolysis. researchgate.netnih.gov

To understand the reaction pathway, competition studies have been conducted, particularly with this compound, which can undergo intramolecular cyclization to carbazole via an arylnitrene intermediate. researchgate.netacs.orgnih.govresearchgate.net When this compound is subjected to the catalytic conditions in the absence of a boronic acid coupling partner, the primary product is carbazole, formed through a two-fold deoxygenation to an arylnitrene followed by intramolecular C-H insertion. researchgate.netacs.orgnih.govresearchgate.net

However, when the reaction is carried out in the presence of phenylboronic acid, the intermolecular reductive C-N cross-coupling to form 2-amino-N-phenylbiphenyl becomes the dominant reaction pathway. researchgate.netacs.orgresearchgate.net This preference for intermolecular coupling is even more pronounced when using cyclopentyl methyl ether (CPME) as the solvent. researchgate.netacs.orgresearchgate.net These results suggest that the formation of a free arylnitrene is not a significant pathway in the C-N cross-coupling reaction. researchgate.net Instead, the intermediate oxazaphosphirane is intercepted by the boronic acid before it can dissociate to form the nitrene. researchgate.netnih.gov

Table 2: Competition Between Intramolecular Cyclization and Intermolecular C-N Coupling of this compound

Coupling Partner Solvent Major Product Reference
None m-xylene Carbazole (intramolecular) researchgate.netacs.org
Phenylboronic acid m-xylene 2-Amino-N-phenylbiphenyl (intermolecular) researchgate.netacs.org
Phenylboronic acid CPME 2-Amino-N-phenylbiphenyl (intermolecular, enhanced) researchgate.netacs.org

Two-Stage Deoxygenation Sequences and Cheletropic Addition

Chemical Reductions of the Nitro Group to Aminobiphenyls

The reduction of the nitro group in this compound to form 2-aminobiphenyl (B1664054) is a fundamental transformation. ontosight.aitandfonline.com This conversion can be achieved using various reducing agents and conditions. tandfonline.comchemicalbook.comorgsyn.org

A common laboratory method involves catalytic hydrogenation. For example, this compound can be reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst in an ethanol (B145695) solvent. orgsyn.org Another established method utilizes stannous chloride (SnCl₂) in refluxing ethanol. chemicalbook.com The reaction mixture is then treated with a strong base to liberate the free amine. chemicalbook.com An improved protocol using a stoichiometric amount of indium powder with ammonium (B1175870) chloride has also been reported, offering a simple work-up procedure. researchgate.net

Historically, other reducing systems such as zinc in acetic acid, zinc and hydrochloric acid, and iron in hydrochloric acid have also been employed for this transformation. orgsyn.org These methods provide reliable routes to 2-aminobiphenyl, a key intermediate for the synthesis of other compounds, including dyes and pharmaceuticals. ontosight.ai

Nucleophilic Aromatic Substitution Reactions on this compound Derivatives

The nitro group in this compound derivatives activates the aromatic ring system towards nucleophilic aromatic substitution (SNA_r). This reactivity allows for the introduction of various functional groups.

For instance, in the synthesis of P,N-biphenyl pyrrolidine (B122466) derivatives, a nucleophilic aromatic substitution is a key step. researchgate.net A chiral pyrrolidine can be introduced into the 2'-position of a biphenyl backbone through this type of reaction. researchgate.net Similarly, the fluorine atom in 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl can be displaced by a nucleophile like (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of a base such as potassium carbonate in DMF. rsc.org

The chlorine atom in derivatives like 4'-chloro-2-nitrobiphenyl (B3055000) can also be substituted by strong nucleophiles. The electron-withdrawing effect of the nitro group is crucial for facilitating these reactions. This reactivity is fundamental in synthesizing more complex molecules from this compound precursors. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Carbazole
Triphenylphosphine
o-Dichlorobenzene (o-DCB)
N,N-Dimethylformamide (DMF)
Acetonitrile
Methanol
Carbamate
Urea
Boronic acid
1,2,2,3,4,4-Hexamethylphosphetane P-oxide
Hydrosilane
N-Arylamine
Cyclopentyl methyl ether (CPME)
Nitrosoarene
Oxazaphosphirane
Arylnitrene
Phenylboronic acid
2-Amino-N-phenylbiphenyl
2-Aminobiphenyl
Palladium-on-carbon (Pd/C)
Ethanol
Stannous chloride (SnCl₂)
Indium
Ammonium chloride
Zinc
Acetic acid
Hydrochloric acid
Iron
P,N-Biphenyl pyrrolidine
2′-Bromo-2-fluoro-5-nitro-1,1′-biphenyl
(R)-(3-N,N-dimethylamino)pyrrolidine
Potassium carbonate

Environmental Fate, Transport, and Degradation Pathways of 2 Nitrobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation mechanisms involve non-biological processes such as photolysis and chemical reactions that can transform 2-nitrobiphenyl in the environment.

Photodegradation is a significant abiotic pathway for nitroaromatic compounds. For instance, 4-nitrobiphenyl (B1678912), a related compound, exhibits a UV absorption maximum at 295 nm, indicating its potential for direct photolysis in the environment. nih.gov Studies have shown that exposure of 4-nitrobiphenyl to UV irradiation above 290 nm can lead to significant degradation, with primary degradation products identified as azo aromatics. nih.gov Similarly, the photochemical conversion of biphenyl (B1667301) into hydroxynitrobiphenyls is a two-step process involving the nitration of initially formed o- and p-hydroxybiphenyls. While specific photodegradation products for this compound are not extensively detailed in the provided literature, general patterns observed for other nitroaromatics and nitrodiphenyl ethers suggest that nitro group reduction to amino groups and the formation of phenolic or azo compounds are probable outcomes of photodegradation. annualreviews.org

Biotic Degradation by Microorganisms

Microorganisms play a crucial role in the biodegradation of this compound and related nitroaromatic compounds through various metabolic pathways.

While direct evidence for the transformation of this compound into nitrobenzoic acid derivatives by microorganisms is not explicitly detailed in the search results, the microbial degradation of nitrobenzoic acid derivatives themselves has been characterized. For example, Pseudomonas fluorescens KU-7 can reduce 2-nitrobenzoic acid to 2-hydroxylaminobenzoate, which is subsequently transformed into 3-hydroxyanthranilate. nih.gov This highlights the capacity of microorganisms to metabolize nitrobenzoic acid structures, often involving initial nitro group reduction.

Fungi, particularly white rot fungi such as Trametes, Pleurotus, and Phanerochaete species, are recognized for their robust ability to decompose xenobiotic pollutants. researchgate.net These fungi can tolerate higher pollutant concentrations and are capable of complete mineralization of complex aromatic compounds, including polyaromatic hydrocarbons (PAHs). researchgate.net Their degradative capabilities stem from both extracellular and intracellular mechanisms, involving powerful, non-specific enzymes. researchgate.net Key fungal enzymes implicated in xenobiotic transformation include laccases, lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), versatile peroxidases (VP), and cytochrome P450 monooxygenases (P450). researchgate.net

An illustrative example of fungal metabolism of a related nitroaromatic is the degradation of 2-nitrofluorene (B1194847) by Cunninghamella elegans ATCC 36112. This fungus metabolized approximately 81% of 2-nitrofluorene within 144 hours, yielding several metabolites. nih.gov The major identified metabolites included hydroxylated products such as 2-nitro-9-fluorenol, 2-nitro-9-fluorenone, and 6-hydroxy-2-nitrofluorene, along with sulfate (B86663) conjugates of other hydroxylated derivatives. nih.gov This demonstrates the capacity of fungi to perform hydroxylation and conjugation reactions on nitroaromatic compounds, which could be relevant to the metabolism of this compound.

Bacterial metabolism of nitroaromatic compounds often involves the reduction of the nitro group. Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to hydroxylamino and/or amino derivatives. oup.com While this compound does not possess an ether linkage, studies on nitrodiphenyl ethers provide insights into relevant bacterial degradation mechanisms. For instance, Sphingomonas wittichii RW1, a bacterium known for degrading dioxins, metabolizes nitrodiphenyl ether herbicides (e.g., nitrofen, oxyfluorfen (B1678082), chlomethoxyfen) through an initial reduction and N-acetylation of the nitro groups, followed by ether bond cleavage. acs.orgnih.gov Similarly, Micrococcus sp. F3Y degrades oxyfluorfen via pathways initiated by either nitro reduction or diaryl ether cleavage, ultimately leading to aromatic ring opening and mineralization. frontiersin.org A direct example of nitro group reduction in a related biphenyl ether is the reduction of 4-nitrobiphenyl ether to 2-amino-5-phenoxyphenol (B14665011) by the nitrobenzene (B124822) reductase from Pseudomonas pseudoalcaligenes JS45. oup.comdtic.mil This highlights the importance of nitro group reduction as a common bacterial strategy for the initial transformation of nitro-substituted aromatic compounds.

The biodegradation of this compound can be significantly enhanced by the presence of cyclodextrins. Research has shown that beta-cyclodextrins (β-CD) and their derivatives, specifically hydroxypropyl-beta-cyclodextrin (HPCD) and carboxymethyl-beta-cyclodextrin (B2629365) (CMCD), can accelerate the biodegradation of this compound by an Acinetobacter sp. researchgate.netnih.gov These cyclodextrins enhance the apparent solubility of this compound, which in turn correlates with their biodegradation-accelerating effects. researchgate.netnih.gov Among the tested cyclodextrins, CMCD demonstrated the most pronounced effects on both solubility and biodegradation, followed by β-CD and then HPCD. researchgate.netnih.gov Importantly, these cyclodextrins were not utilized by the Acinetobacter sp. as a sole carbon source and exhibited no toxic effects on bacterial growth, indicating their potential as effective biodegradation enhancers without adverse biological impacts. researchgate.netnih.gov

Table 1: Effect of Cyclodextrins on this compound Biodegradation by Acinetobacter sp.

Cyclodextrin TypeEffect on Apparent SolubilityEffect on Biodegradation RateUtilized as Carbon SourceToxic Effects on Bacteria
CMCD (Carboxymethyl-β-cyclodextrin)Most obvious enhancement researchgate.netnih.govMost obvious acceleration researchgate.netnih.govNo researchgate.netnih.govNo researchgate.netnih.gov
β-CD (Beta-cyclodextrin)Enhanced researchgate.netnih.govAccelerated researchgate.netnih.govNo researchgate.netnih.govNo researchgate.netnih.gov
HPCD (Hydroxypropyl-β-cyclodextrin)Enhanced researchgate.netnih.govAccelerated researchgate.netnih.govNo researchgate.netnih.govNo researchgate.netnih.gov

Bacterial Metabolism of Nitrodiphenyl Ethers: Nitro Group Reduction and Ether Cleavage

Environmental Persistence and Bioavailability Considerations

The environmental fate of this compound (2-NB) is influenced by its inherent chemical properties and interactions within various environmental compartments, including soil, water, and sediments. As a nitro-substituted biphenyl, 2-NB generally exhibits environmental persistence, contributing to concerns regarding its long-term presence in ecosystems.

Environmental Persistence

This compound, like other nitro-substituted biphenyls, is considered to have environmental persistence. Its presence has been observed to be in equilibrium between water and sediments in certain aquatic environments, suggesting a capacity for prolonged environmental residence. mdpi.com

Biodegradation is a significant pathway for the degradation of this compound in the environment. Specific microbial strains have demonstrated the ability to metabolize this compound. For instance, Pseudomonas cruciviae (strain S93B1), a soil isolate, has been shown to degrade o-nitrobiphenyl (this compound) into o-nitrobenzoic acid. tandfonline.comoup.com This indicates a microbial degradation pathway that can transform the parent compound into less complex molecules.

The rate of biodegradation for this compound can be influenced by environmental factors and the presence of enhancing agents. Studies have shown that cyclodextrins and their derivatives, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPCD), and carboxymethyl-β-cyclodextrin (CMCD), can enhance the apparent solubility of this compound and accelerate its biodegradation by microorganisms like Acinetobacter sp. researchgate.netsciengine.com Carboxymethyl-β-cyclodextrin (CMCD) exhibited the most pronounced effect on both solubility and biodegradation among the tested cyclodextrins. researchgate.net

Bioavailability Considerations

Bioavailability refers to the extent to which a chemical is available for uptake by organisms. For hydrophobic organic contaminants like this compound, bioavailability is closely regulated by sorption to environmental matrices such as soil and sediment. researchgate.net

This compound is classified as a nitro-polycyclic aromatic hydrocarbon (NPAH). researchgate.netresearchgate.net Research investigating the bioavailability of NPAHs in sediments has utilized techniques such as solid-phase microextraction (SPME) and Tenax extraction to predict their availability to aquatic organisms. researchgate.netresearchgate.netnih.gov In such studies, this compound demonstrated a higher extraction rate compared to other NPAHs, including 1-nitropyrene, 5-nitroacenaphthene, and 2-nitrofluorene, suggesting relatively higher bioavailability in sedimentary environments. researchgate.netresearchgate.netnih.gov The SPME method, in particular, was found to closely predict the bioavailability of NPAHs in sediments to organisms such as Cipangopaludina chinensis. researchgate.netresearchgate.netnih.gov

The octanol-water partition coefficient (logP) is a key physicochemical property that indicates a compound's hydrophobicity and its potential to partition into organic phases, which is relevant for bioavailability and bioaccumulation. The predicted logP for this compound is 3.83. drugbank.com This value suggests a moderate affinity for organic matter and lipids, influencing its distribution within environmental compartments and its potential for uptake by biological systems.

Data Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue
LogP (Octanol-Water)3.83 drugbank.com
Water Solubility0.013 mg/mL drugbank.com

Table 2: Relative Extraction Rates of NPAHs in Sediments (Indicative of Bioavailability)

Nitro-Polycyclic Aromatic Hydrocarbon (NPAH)Relative Extraction Rate (Ranking)
This compoundHighest researchgate.netresearchgate.netnih.gov
1-NitropyreneHigh researchgate.netresearchgate.netnih.gov
5-NitroacenaphtheneModerate researchgate.netresearchgate.netnih.gov
2-NitrofluoreneLowest researchgate.netresearchgate.netnih.gov

Advanced Analytical Methodologies for 2 Nitrobiphenyl Analysis

Electrochemical Detection and Quantification Techniques

Electrochemical methods offer a cost-effective and rapid approach for the analysis of 2-nitrobiphenyl. Techniques such as voltammetry leverage the electrochemical reducibility of the nitro group, enabling sensitive detection.

Voltammetric Methods (DCV, DPV, AdSV)

Voltammetric techniques, including Direct Current Voltammetry (DCV), Differential Pulse Voltammetry (DPV), and Adsorptive Stripping Voltammetry (AdSV), have been extensively applied for the determination of this compound and its isomers. DPV and AdSV at a Hanging Mercury Drop Electrode (HMDE) have been successfully utilized for the determination of trace amounts of this compound, 3-nitrobiphenyl (B1294916), and 4-nitrobiphenyl (B1678912). For DPV, concentrations in the range of 2 × 10⁻⁸ to 1 × 10⁻⁵ mol·L⁻¹ can be determined, while AdSV extends the sensitivity to nanomolar concentrations, ranging from 2 × 10⁻⁹ to 1 × 10⁻⁷ mol·L⁻¹ mdpi.comsemanticscholar.org.

More recently, DCV and DPV methods employing a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) have been developed for the determination of this compound and 4-nitrobiphenyl. These methods allow for the quantification of both nitrobiphenyls in the concentration range of 0.2 – 100 μmol L⁻¹. The limits of quantification (LQ) achieved are 0.2 μmol L⁻¹ for DCV, and 0.1 μmol L⁻¹ for this compound and 0.2 μmol L⁻¹ for 4-nitrobiphenyl using DPV electrochemsci.org.

Table 1: Concentration Ranges and Limits of Quantification for Voltammetric Methods

MethodElectrode TypeAnalyteConcentration RangeLimit of Quantification (LQ)Reference
DPVHMDE2-NBP, 3-NBP, 4-NBP2 × 10⁻⁸ to 1 × 10⁻⁵ mol·L⁻¹Not specified mdpi.comsemanticscholar.org
AdSVHMDE2-NBP, 3-NBP, 4-NBP2 × 10⁻⁹ to 1 × 10⁻⁷ mol·L⁻¹Not specified mdpi.comsemanticscholar.org
DCVm-AgSAE2-NBP, 4-NBP0.2 – 100 μmol L⁻¹0.2 μmol L⁻¹ electrochemsci.org
DPVm-AgSAE2-NBP0.2 – 100 μmol L⁻¹0.1 μmol L⁻¹ electrochemsci.org
DPVm-AgSAE4-NBP0.2 – 100 μmol L⁻¹0.2 μmol L⁻¹ electrochemsci.org

The choice and modification of the working electrode significantly impact the performance of voltammetric analyses. The Hanging Mercury Drop Electrode (HMDE) has been widely used due to the easy electrochemical reducibility of nitrobiphenyls and their strong adsorption onto the mercury surface, which enhances sensitivity mdpi.comsemanticscholar.org.

More recently, the mercury meniscus modified silver solid amalgam electrode (m-AgSAE) has emerged as a robust and reliable alternative to HMDE, particularly for environmental pollutant analysis. Its advantages include fast and inexpensive determinations, potential for miniaturization, and simple electrochemical or mechanical cleaning. Crucially, it is a non-toxic substitute for mercury electrodes electrochemsci.org. For optimal performance with m-AgSAE, specific volume ratios of Britton-Robinson buffer and methanol (B129727) were identified to ensure the best repeatability of the peak current: 9:1 for this compound and 7:3 for 4-nitrobiphenyl electrochemsci.org. Electrochemical regeneration of the m-AgSAE surface is typically performed before each analysis to maintain consistent performance electrochemsci.org.

The pH of the supporting electrolyte plays a critical role in the voltammetric behavior of this compound, influencing peak potential and shape. For this compound analyzed by DPV at an HMDE, a single, well-developed peak is observed, which systematically shifts towards more negative potentials as the pH of the Britton-Robinson buffer-methanol mixture increases mdpi.comsemanticscholar.org. This peak can exhibit splitting at specific pH values, such as 5.9, 10.2, and 11.2. The most pronounced and well-defined peak for this compound is typically obtained at pH 12 mdpi.comsemanticscholar.org.

Similarly, when using the m-AgSAE for both this compound and 4-nitrobiphenyl, increasing the pH of the mixed buffer-methanol solution (pH) causes the well-developed peaks to shift towards more negative potentials. For 4-nitrobiphenyl, an additional, smaller and less defined peak may appear as a shoulder at pH values greater than 10 electrochemsci.org. The relationship between the peak potential and pH* for these compounds at the m-AgSAE is linear electrochemsci.org.

Table 2: pH Influence on Voltammetric Peak Potential (m-AgSAE)

AnalyteMethodSlope (mV/pH*)Intercept (mV)Reference
2-NBPDCV-40.70-209.110.9582 electrochemsci.org
2-NBPDPV-40.31Not specifiedNot specified electrochemsci.org

For simultaneous determination of this compound and 4-nitrobiphenyl, the pH is a critical parameter. An optimal medium for DPV at the m-AgSAE was found to be a 0.10 mol L⁻¹ acetate (B1210297) buffer of pH 6.0 – methanol (7:3). At pH values exceeding 8.0, the potential difference between the peaks of this compound and 4-nitrobiphenyl becomes insufficient for their distinct simultaneous determination electrochemsci.org.

The ability to simultaneously determine nitrobiphenyl isomers is important for comprehensive environmental analysis. DPV is particularly effective for mixture analysis due to its enhanced sensitivity and resolution compared to other voltammetric techniques electrochemsci.org. The distinct electrochemical reduction potentials of nitrobiphenyl isomers allow for their simultaneous determination.

Studies have demonstrated the simultaneous quantification of this compound, 3-nitrobiphenyl, and 4-nitrobiphenyl using DPV and AdSV at an HMDE mdpi.comsemanticscholar.org. Furthermore, the m-AgSAE has been successfully employed for the simultaneous determination of this compound and 4-nitrobiphenyl, owing to their sufficiently different peak potentials electrochemsci.org. The optimal conditions for this simultaneous analysis by DPV at the m-AgSAE involved a 0.10 mol L⁻¹ acetate buffer of pH 6.0 – methanol (7:3) as the supporting electrolyte. Under these conditions, the peak current exhibited a linear relationship with the concentration of individual nitrobiphenyls in the mixture within the 10⁻⁶ and 10⁻⁷ mol L⁻¹ concentration ranges electrochemsci.org.

pH Influence on Voltammetric Behavior

Chromatographic Separation and Detection Methods

Chromatographic techniques are widely recognized for their high separation efficiency and specificity, making them indispensable for the analysis of this compound, especially in complex environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent method in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the identification and quantification of this compound in environmental matrices. It is particularly valuable for analyzing nitrated polycyclic aromatic hydrocarbons (NPAHs), including this compound, in samples such as environmental water, atmospheric particulate matter, and soil mdpi.comresearchgate.net.

GC-MS with a Negative Ion Chemical Ionization (NICI) ion source is frequently employed for nitro-PAH analysis. This method, often combined with Selected Ion Monitoring (SIM), allows for the sensitive detection of compounds by monitoring specific qualifier and quantification ions and by separating components into different time windows. This dual approach ensures detection based on both retention time and the most prevalent ions for each compound unit.noufz.de. While Electron Ionization (EI) ion sources were historically used, they generally offer lower sensitivity and excessive fragmentation for nitro-PAHs, making NICI a preferred choice unit.no.

For sample preparation in GC-MS analysis, this compound standards can be diluted in solvents like n-hexane unit.no. Advances in chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (ToF-MS), further enhance the separation of complex organic mixtures, including nitro-PAHs, in environmental samples. This comprehensive approach provides a more thorough determination of complex PAH compositions without significantly increasing analysis time compared to multiple one-dimensional GC/MS methods nih.gov.

Computational and Theoretical Studies of 2 Nitrobiphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior that governs the reactivity of 2-nitrobiphenyl. These in silico methods allow for the detailed examination of reaction pathways, particularly for complex transformations like intramolecular cyclizations.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a principal computational method for studying the reaction mechanisms of this compound. acs.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for modeling complex reaction energy landscapes, including the reductive cyclization pathways that transform this compound into carbazole (B46965). nih.govmit.edunih.gov

The conversion of this compound often proceeds via deoxygenation of the nitro group. nih.govmit.edu DFT modeling has been crucial in mapping out this process, especially in the context of the Cadogan reaction, which uses phosphine (B1218219) reagents to achieve cyclization to carbazole. nih.govmit.edunih.gov

Computational studies have detailed a two-stage deoxygenation sequence. acs.orgnih.gov The initial, and typically rate-limiting, step involves a (3+1) cheletropic addition between a phosphine catalyst (such as a phosphetane) and the nitro group of this compound. acs.orgnih.govmit.edu This forms an unstable pentacoordinate spiro-bicyclic dioxazaphosphetane intermediate. nih.govmit.eduresearchgate.netresearchgate.net This intermediate then decomposes through a (2+2) cycloreversion, releasing a phosphine oxide and yielding 2-nitrosobiphenyl. nih.govmit.edu

The second deoxygenation event converts the 2-nitrosobiphenyl into a reactive nitrene-like species. nih.govmit.edu DFT calculations show that this step can proceed via a (2+1) addition with the phosphine catalyst, forming an oxazaphosphirane intermediate. nih.govmit.edu The subsequent loss of another phosphine oxide molecule generates the key intermediate that leads to the final carbazole product. nih.govmit.edu

A significant advantage of DFT is its ability to calculate the geometries and relative energies of fleeting transition states and reaction intermediates, which are often impossible to isolate and characterize experimentally. mit.edu For the deoxygenation of this compound, DFT calculations (specifically using the M06-2X functional) have provided detailed energy profiles. acs.orgnih.govnih.gov

For instance, in a phosphetane-catalyzed reaction, the first deoxygenation transition state (TS) leading to 2-nitrosobiphenyl was found to be the highest energy barrier in the entire cycle, confirming it as the turnover-limiting step. nih.govnih.gov The calculated relative free energy of activation (ΔG‡rel) for this step was +29.7 kcal/mol. researchgate.net In contrast, the subsequent reaction of the resulting 2-nitrosobiphenyl with the catalyst has a much lower barrier. researchgate.net The transition structure for the (2+1) addition to the nitroso group was found to have a relative free energy of +24.8 kcal/mol. nih.gov

These computational models allow for a deep, atomistic-level understanding of the reaction, rationalizing experimental observations such as reaction kinetics and product selectivity. acs.orgnih.gov

Modeling of Cheletropic Additions and Deoxygenation Events

Prediction of Spectroscopic Properties (Vibrational Frequencies, Intensities)

Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the characterization of molecules. Methods like DFT and Hartree-Fock (HF) can calculate harmonic vibrational frequencies. researchgate.net Although these calculations are performed on molecules in the gaseous phase and neglect anharmonicity, the resulting theoretical spectra can be scaled to show good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. tandfonline.comresearchgate.net

For related molecules like 2-nitrobenzaldehyde, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been shown to reproduce experimental vibrational spectra accurately after scaling. Such studies provide detailed assignments for vibrational modes, including the characteristic stretches of the nitro (NO₂) group and the phenyl rings. While a specific, detailed vibrational analysis of this compound using these methods is not prominently available in the searched literature, the principles are directly applicable. tandfonline.com The methodology allows for the cross-referencing of computed vibrational spectra with experimental data to validate conformations.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static structures and reaction pathways, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. This could include conformational changes, such as the rotation around the biphenyl (B1667301) C-C bond, and interactions with solvent molecules. Based on the available research, specific MD simulation studies focused solely on this compound are not prominent. This area represents a potential avenue for future hypothetical research to better understand its physical behavior in different environments.

Computational Toxicology and QSAR Modeling for Nitrobiphenyl Derivatives

Computational toxicology is a field that uses computer-based models to predict the adverse effects of chemicals. nih.govazolifesciences.comwikipedia.org A key technique within this discipline is the development of Quantitative Structure-Activity Relationship (QSAR) models. oup.comresearchgate.netscholarsresearchlibrary.com QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. wikipedia.orgoup.com

For nitrobiphenyls and other nitroaromatic compounds, QSAR models have been developed to predict their toxicity to various organisms. oup.comnih.gov These models use a set of calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of the molecule—to predict a toxicological endpoint, such as the 50% growth inhibitory concentration (IGC₅₀) or the lethal dose (LD₅₀). oup.comscholarsresearchlibrary.comnih.gov

One study on the toxicity of substituted aromatic compounds, including this compound, against the aquatic ciliate Tetrahymena pyriformis used QSAR modeling to make predictions. nih.gov Another comprehensive QSAR study analyzed the in-vivo toxicity (rat LD₅₀) of 90 different nitroaromatic compounds, demonstrating that factors like the number of nitro groups and specific structural fragments are key determinants of toxicity. oup.com These computational models are valuable for prioritizing chemicals for further experimental testing and for preliminary risk assessment, reducing the reliance on animal testing. azolifesciences.comoup.com

Molecular Docking for Receptor Binding (e.g., Aryl Hydrocarbon Receptor)mdpi.com

Computational and theoretical studies, particularly molecular docking, provide powerful insights into the potential interactions between small molecules like this compound and biological receptors. Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is instrumental in predicting binding affinity and understanding the molecular basis of ligand-receptor interactions.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that acts as a sensor for a wide range of environmental and endogenous compounds. wikipedia.org Upon binding a suitable ligand, the AhR translocates to the cell nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin response elements (DREs), thereby regulating the expression of target genes. mdpi.comwikipedia.org These genes include enzymes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1). gdut.edu.cn

While extensive molecular docking studies for this compound's interaction with the AhR are not widely available in peer-reviewed literature, the methodology has been successfully applied to structurally related compounds, such as nitrated polycyclic aromatic hydrocarbons (NPAHs). gdut.edu.cnnih.gov These studies provide a robust framework for hypothesizing the binding behavior of this compound.

The process of docking this compound to the AhR would involve a high-resolution structural model of the receptor's ligand-binding domain (LBD), which is located within the Per-ARNT-Sim (PAS) B domain. nih.gov This binding pocket is characterized as a buried, tunnel-shaped, and largely hydrophobic cavity. nih.govdiva-portal.org Docking algorithms would then explore various conformations and orientations of this compound within this pocket, calculating a binding energy or docking score for each pose. A lower binding energy typically indicates a more stable and favorable interaction.

The interaction would likely be governed by several factors:

Hydrophobic Interactions: The two phenyl rings of the biphenyl structure would be expected to form favorable hydrophobic and van der Waals interactions with the nonpolar amino acid residues lining the AhR's binding cavity. researchgate.net

Size and Shape: The planarity and dimensions of the biphenyl system are critical for fitting within the geometrically constrained binding site. acs.org

Electronic Properties: The electron-withdrawing nitro group (-NO₂) significantly influences the electronic distribution of the molecule, which can affect interactions with the receptor. While classical hydrogen bonds are not always the primary drivers for AhR ligand binding, the oxygen atoms of the nitro group could potentially interact with specific residues within the pocket. diva-portal.org

Research on other nitro-PAHs has demonstrated that these compounds can act as AhR agonists. gdut.edu.cn Molecular dynamics simulations of pyrene (B120774) and its derivative, 1-nitropyrene, revealed that both could bind effectively within the AhR ligand-binding domain, with binding energies indicating stable interactions. gdut.edu.cn Such findings support the plausibility of this compound also acting as an AhR ligand.

To illustrate the type of data generated from such computational studies, the table below presents molecular docking results for pyrene and its nitrated analogue, which serve as relevant examples.

CompoundBinding Energy (kcal/mol)Reference
Pyrene-27.25 gdut.edu.cn
1-Nitropyrene-16.07 gdut.edu.cn

This table showcases representative binding energies for related polycyclic aromatic hydrocarbons to illustrate the data obtained from molecular dynamics simulations. Data for this compound is not specifically available in the cited literature.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Heterocyclic Compound Synthesis

2-Nitrobiphenyl serves as a pivotal precursor for the synthesis of various heterocyclic compounds, which are fundamental building blocks in pharmaceutical, agrochemical, and materials industries.

Synthesis of Substituted Carbazoles

This compound derivatives are extensively utilized as starting materials for the synthesis of substituted carbazoles, primarily through the Cadogan reaction, a reductive cyclization process researchgate.netscite.aiacs.orgderpharmachemica.comderpharmachemica.comnih.govacs.org. This reaction typically involves the reductive deoxygenation of the nitro group using organophosphorus reagents, such as triphenylphosphine (B44618) (PPh₃), followed by intramolecular ring closure to form the carbazole (B46965) ring system researchgate.netscite.aiacs.orgacs.org.

Research has demonstrated that the efficiency of this cyclization is dependent on reaction conditions, with higher boiling solvents generally leading to improved yields across a range of substrates researchgate.netscite.aiacs.org. The Cadogan cyclization offers advantages such as increased substrate scope, functional group tolerance, and precise regiocontrol of functional group placement within the product, determined by their relative positions in the starting biphenyl (B1667301) acs.orgderpharmachemica.comderpharmachemica.com. Electron-deficient substrates have been observed to react more rapidly under these conditions acs.org. The precursor this compound derivatives themselves are often prepared through Suzuki-Miyaura cross-coupling reactions of haloarenes with arylboronic acids derpharmachemica.comderpharmachemica.comresearchgate.net.

Preparation of Complex Alkaloid Intermediates

Carbazoles, which are synthesized from this compound derivatives, are significant targets in natural product synthesis and serve as important building blocks for various alkaloids acs.orgderpharmachemica.comderpharmachemica.com. The Cadogan reaction has been successfully applied in the syntheses of alkaloids that incorporate the carbazole skeleton researchgate.net. For instance, the carbazole alkaloid carbazomycin G has been synthesized via a route that includes Suzuki cross-coupling and a palladium-catalyzed tandem C-H activation and C-N bond formation to construct the carbazole scaffold, highlighting the utility of this compound-derived intermediates in complex natural product synthesis researchgate.net.

Formation of Benzo[c]cinnoline (B3424390) Scaffolds

This compound derivatives, specifically 2,2'-dinitrobiphenyls, are crucial intermediates in the formation of benzo[c]cinnoline scaffolds researchgate.netvanderbilt.edunih.gov. A common method involves the partial reduction of the nitro groups, followed by an intramolecular diazo bond formation researchgate.netvanderbilt.edunih.gov. This process can yield either benzo[c]cinnoline or its N-oxide, depending on the specific reaction conditions, such as the choice of solvent and base nih.gov. A novel two-step synthetic process for unsymmetrically substituted benzo[c]cinnolines involves the preparation of the key intermediate 2,2'-dinitro-1,1'-biphenyl via a tailored Suzuki cross-coupling protocol, followed by a domino partial nitro group reduction and intramolecular diazo bond formation researchgate.netresearchgate.net. This method demonstrates tolerance for both electron-withdrawing and electron-donating groups researchgate.net.

Intermediate in Agrochemical Development

This compound and its chlorinated derivatives are recognized as important intermediates in the development of agrochemicals google.com. For example, 4'-chloro-2-nitrobiphenyl (B3055000) is a key intermediate in the synthesis of Boscalid, a widely used fungicide for crop protection google.com. Recent research has focused on developing practical methods for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl to support its use in agrochemical production scispace.com.

Utility as a Model Compound in Nitroaromatic Research

This compound serves as a valuable model compound in various areas of nitroaromatic research ontosight.ai. It has been extensively utilized in studies investigating the metabolism and toxicity of nitroaromatic compounds ontosight.ai. Furthermore, this compound is employed as a standard in analytical chemistry for the development of methods aimed at detecting and quantifying nitroaromatic compounds in environmental samples ontosight.ai. This utility stems from its representative structure within the broader class of nitroaromatic compounds, which are significant due to their industrial applications, environmental presence, and pharmacological relevance researchgate.netmdpi.com.

Development of Advanced Materials with Unique Electronic Properties

The derivatives of this compound, particularly carbazoles, are important building blocks for advanced materials exhibiting unique electronic properties acs.org. Carbazoles are highly valued in the field of optoelectronic materials, both for small molecules and polymers, due to their desirable electronic and charge-transport characteristics, as well as their high thermal stability acs.org. The ability to precisely tune the properties of carbazoles and integrate them into more complex molecular structures is crucial for their application in advanced materials acs.org.

Beyond carbazoles, other related compounds derived from nitrobiphenyls also show promise in materials science. For instance, 4'-chloro-2-nitrobiphenyl has been utilized in the development of nonlinear optical materials, which are important for various technological applications . Additionally, bis-cinnoline derivatives, which can be synthesized from 2,2'-dinitrobiphenyls, have demonstrated utility as n-type amorphous organic materials researchgate.net. These materials exhibit high electron-drift mobility, on the order of 10⁻³ cm²V⁻¹s⁻¹, and high thermal stability, making them suitable for applications such as cathode buffer layers in thin-layer organic solar cells researchgate.net.

Synthesis of Octupolar Chromophores for Two-Photon Absorption

This compound and its related structures are integral to the synthesis of octupolar chromophores, which are highly sought after for their significant two-photon absorption (2PA) cross-sections. Two-photon absorption is a non-linear optical process where a material simultaneously absorbs two photons to reach a higher-energy excited state, a phenomenon with applications in bioimaging, data storage, and microfabrication ossila.com.

A notable example is the octupolar chromophore, Tris(4'-Nitrobiphenyl)amine. This compound is characterized by three nitro peripheral groups attached to a triphenylamine (B166846) core via biphenyl linkers ossila.comresearchgate.netnih.govacs.org. The incorporation of biphenyl units, such as those derived from 4'-nitrobiphenyl, facilitates the extended π-conjugation necessary for efficient 2PA. Despite its relatively simple structure compared to other three-branched scaffolds, Tris(4'-Nitrobiphenyl)amine exhibits high 2PA cross-section values (σ2). For instance, it has been reported to reach 1330 Göppert-Mayer (GM) at 730 nm and 900 GM at 820 nm in toluene (B28343) ossila.comresearchgate.netnih.govacs.org. Its high σ2/MW ratio (2.2 GM g-1 mol) and fluorescence quantum yield (0.51) highlight its potential as a promising two-photon probe for bioimaging applications researchgate.netacs.org.

Table 1: Two-Photon Absorption (2PA) Cross-Section of Tris(4'-Nitrobiphenyl)amine

Wavelength (nm)2PA Cross-Section (GM)SolventReference
7301330Toluene ossila.comresearchgate.netnih.govacs.org
820900Toluene ossila.comresearchgate.netnih.govacs.org

Exploration in Non-Linear Optics (based on related compounds)

The broader class of biphenyl derivatives, including those with nitro substituents, has been extensively explored for their applications in non-linear optics (NLO). Organic materials are particularly attractive for NLO due to their efficient non-linear optical properties and rapid responsiveness, which stem from highly movable π-electrons and delocalized electron systems nih.gov.

Biphenyl derivatives have been investigated for their utility in optical limiting applications, which rely on multiphoton absorption processes spiedigitallibrary.org. The ability to tune the biphenyl twist angle in these derivatives allows for control over their linear transparency, photostability, and non-linear absorption spectral characteristics spiedigitallibrary.org. This tunability is crucial for designing chromophores that combine good linear transparency with enhanced non-linear absorptivities in the visible spectrum spiedigitallibrary.org.

Research has also examined the second-order non-linear polarizabilities of various biphenyl derivatives, such as those derived from the cyanobiphenyl structure, to understand how changes in molecular structure influence optical non-linearity optica.org. The presence of strong electron-donating and electron-accepting groups on a conjugated system, like the nitro group on a biphenyl backbone, is a common strategy to enhance NLO responses nih.gov. For example, a novel organic NLO material, (N-[(E)-(3-Nitrophenyl) methylidene]) biphenyl-4-carbohydrazide, has demonstrated third-order non-linear optical properties, including two-photon absorption (TPA) at 532 nm and good optical limiting behavior researchgate.net. This compound exhibits a non-linear absorption coefficient (β) of 10⁻⁸ cmW⁻¹, a non-linear refractive index (n2) of 10⁻¹¹ cm²W⁻¹, and a third-order susceptibility (χ⁽³⁾) of 10⁻⁹ esu researchgate.net. These values are comparable to other established NLO materials, indicating its potential for use in optical devices like optical limiters and switches researchgate.net.

Furthermore, studies have explored trivalent boron chromophores as electron acceptors within biphenyl and azobenzene (B91143) backbones, demonstrating promising results for achieving high hyperpolarizability coefficients, which are essential for NLO applications . The dimesityl boron chromophore, when combined with a dimethylamino donor group on a biphenyl framework, has been shown to be as effective an electron attractor as a nitro group in enhancing non-linear optical properties .

Table 2: Non-Linear Optical Properties of (N-[(E)-(3-Nitrophenyl) methylidene]) biphenyl-4-carbohydrazide

PropertyValueUnitWavelength (nm)Reference
Non-linear Absorption Coefficient (β)10⁻⁸cmW⁻¹532 researchgate.net
Non-linear Refractive Index (n2)10⁻¹¹cm²W⁻¹532 researchgate.net
Third-order Susceptibility (χ⁽³⁾)10⁻⁹esu532 researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.